N-Cinnamylideneaniline
Overview
Description
Scientific Research Applications
1. Antibacterial and Antitubercular Activities
Cinnamylideneacetophenones, derived from cinnamaldehyde, exhibit significant antibacterial activity against Staphylococcus aureus, Streptococcus mutans, Streptococcus sanguinis, and potent effects against Mycobacterium tuberculosis. Their hydrophilic effects, influenced by substituents on ring B, enhance antibacterial activity against Gram-positive species. They have moderate toxicity and comply with Lipinski’s and Veber’s rules, indicating potential oral bioavailability (Polaquini et al., 2017).
2. Antimicrobial Agents in Crop Protection
N-(Cinnamyl) chitosan derivatives were prepared as antimicrobial agents against nine crop-threatening pathogens. These derivatives exhibited significant antibacterial and antifungal activities, indicating potential as safe alternatives to harmful microbicides in agriculture (Badawy & Rabea, 2013).
3. Nematode-Antagonistic Effects in Agriculture
Cinnamomum aromaticum extracts and cinnamyl acetate have been shown to effectively control Meloidogyne incognita in in vitro and pot experiments. This application is significant in reducing the number of galls caused by nematodes in cucumber plants, indicating a potential biocontrol agent in agriculture (Nguyen et al., 2012).
4. Synthetic Applications in Natural Product Synthesis
The palladium-catalyzed cinnamylation of N-tert-butanesulfinyl imines with cinnamyl acetates, providing enantioenriched β-aryl homoallylic amines, demonstrates a synthetic application in the total syntheses of antitumor natural products like (+)-lycoricidine and (+)-7-deoxypancratistatin (Cai et al., 2017).
5. Inhibition of Proliferation in Colon Cancer Cells
Cinnamic acid, a derivative, inhibits proliferation and alters brush border membrane enzyme activities in human colon adenocarcinoma cells (Caco-2), suggesting its potential as an antitumor agent against colon cancer (Ekmekcioglu et al., 1998).
properties
IUPAC Name |
(E)-N,3-diphenylprop-2-en-1-imine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N/c1-3-8-14(9-4-1)10-7-13-16-15-11-5-2-6-12-15/h1-13H/b10-7+,16-13? | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGKOSCNIXIHSDE-DOSQDUBCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=NC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cinnamylideneaniline | |
CAS RN |
953-21-9 | |
Record name | N-CINNAMYLIDENEANILINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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